6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid
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Overview
Description
6-(Aminomethyl)-2,2-difluorospiro[33]heptane-6-carboxylic acid is a synthetic organic compound characterized by a spirocyclic structure with two fluorine atoms and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. For instance, starting from a difluorinated cyclohexane derivative, a nucleophilic substitution reaction can introduce the aminomethyl group.
Introduction of the Carboxylic Acid Group: The carboxylic acid functionality is often introduced via oxidation of an intermediate alcohol or aldehyde group.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet demand.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms in the spirocyclic structure can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles for Substitution: Amines, thiols, and alcohols.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of fluorinated spirocyclic structures on biological systems. Its potential as a scaffold for drug design is of particular interest, as the spirocyclic structure can impart unique pharmacokinetic properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a promising lead for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the binding affinity and selectivity of the compound for its target, while the fluorine atoms can enhance its metabolic stability.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: Similar spirocyclic structure but lacks the fluorine atoms.
2,2-Difluorospiro[3.3]heptane-6-carboxylic acid: Similar structure but lacks the aminomethyl group.
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid: Similar structure but with different positioning of functional groups.
Uniqueness
The presence of both the aminomethyl group and the fluorine atoms in 6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid makes it unique. These features can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of 6-(Aminomethyl)-2,2-difluorospiro[33]heptane-6-carboxylic acid, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
6-(aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO2/c10-9(11)3-7(4-9)1-8(2-7,5-12)6(13)14/h1-5,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGBNIHOEAACLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(CN)C(=O)O)CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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